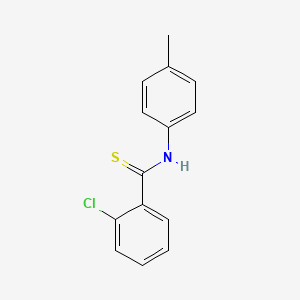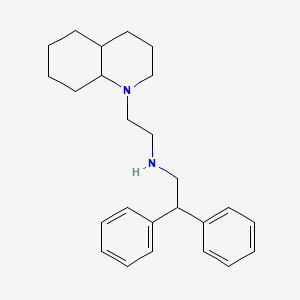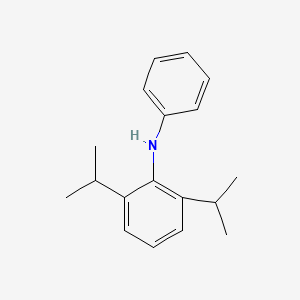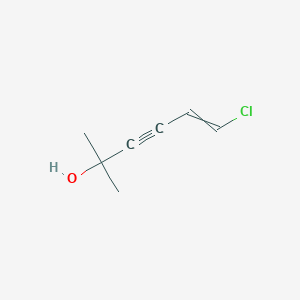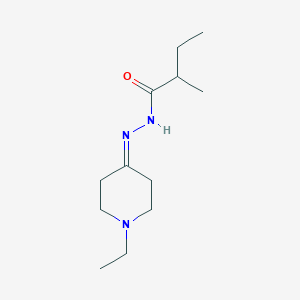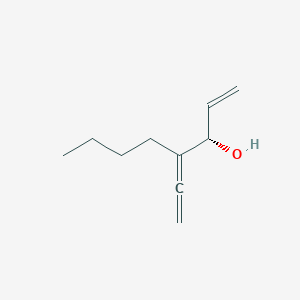
(3S)-4-Ethenylideneoct-1-EN-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-Ethenylideneoct-1-EN-3-OL is an organic compound characterized by its unique structure, which includes a vinylidene group attached to an octene backbone with a hydroxyl group at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Ethenylideneoct-1-EN-3-OL typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 4-ethynyloct-1-ene, followed by stereoselective reduction to yield the desired this compound. The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) for hydroboration, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
化学反応の分析
Types of Reactions
(3S)-4-Ethenylideneoct-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The vinylidene group can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of (3S)-4-ethenylideneoct-1-en-3-one.
Reduction: Formation of (3S)-4-ethyloct-1-en-3-ol.
Substitution: Formation of (3S)-4-ethenylideneoct-1-en-3-yl chloride or bromide.
科学的研究の応用
(3S)-4-Ethenylideneoct-1-EN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3S)-4-Ethenylideneoct-1-EN-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylidene group can participate in electrophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3S)-4-Methylideneoct-1-EN-3-OL: Similar structure but with a methylidene group instead of a vinylidene group.
(3S)-4-Ethenylidenehex-1-EN-3-OL: Shorter carbon chain but similar functional groups.
Uniqueness
(3S)-4-Ethenylideneoct-1-EN-3-OL is unique due to its specific combination of a vinylidene group and an octene backbone, which imparts distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.
特性
CAS番号 |
651020-70-1 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-4-7-8-9(5-2)10(11)6-3/h6,10-11H,2-4,7-8H2,1H3/t10-/m0/s1 |
InChIキー |
JNPNXLFRBJUSGI-JTQLQIEISA-N |
異性体SMILES |
CCCCC(=C=C)[C@H](C=C)O |
正規SMILES |
CCCCC(=C=C)C(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
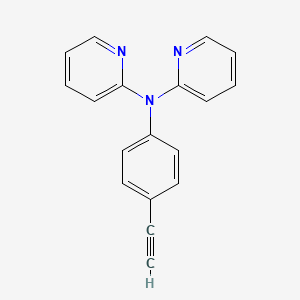
![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
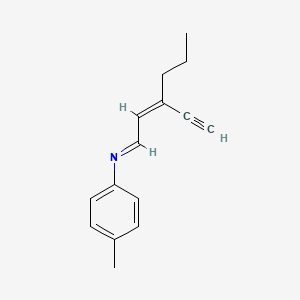
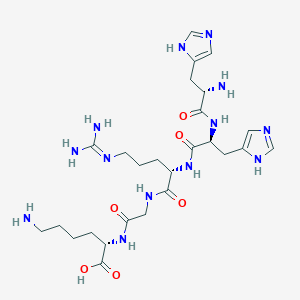


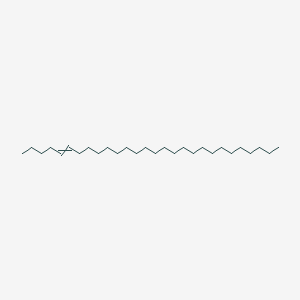
![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
